molecular formula C15H20N2OS B3015526 (E)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)but-2-en-1-one CAS No. 1421586-46-0

(E)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)but-2-en-1-one

Cat. No.: B3015526
CAS No.: 1421586-46-0
M. Wt: 276.4
InChI Key: VCSPVEBYRSUZGD-GORDUTHDSA-N
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Description

(E)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)but-2-en-1-one is an organic compound that features a piperidine ring, a pyridine ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)but-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.

    Formation of the Butenone Moiety: The butenone moiety is formed through an aldol condensation reaction, where an aldehyde and a ketone react under basic conditions to form the enone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(E)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-((pyridin-3-ylthio)methyl)piperidin-1-yl)but-2-en-1-one: Similar structure but with a different position of the pyridine ring.

    (E)-1-(4-((pyridin-4-ylthio)methyl)piperidin-1-yl)but-2-en-1-one: Another positional isomer.

    (E)-1-(4-((quinolin-2-ylthio)methyl)piperidin-1-yl)but-2-en-1-one: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

(E)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)but-2-en-1-one is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-2-5-15(18)17-10-7-13(8-11-17)12-19-14-6-3-4-9-16-14/h2-6,9,13H,7-8,10-12H2,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSPVEBYRSUZGD-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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